1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole
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Overview
Description
1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis . This particular compound is characterized by its unique structure, which includes a triazole ring fused with a benzotriazole moiety, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to form the triazole ring. The final step involves the reaction of the triazole derivative with benzotriazole under suitable conditions to yield the target compound .
Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions, utilizing similar synthetic routes but optimized for higher yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions .
Chemical Reactions Analysis
1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole involves its interaction with molecular targets through various pathways. The compound’s triazole and benzotriazole rings allow it to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to donate and accept electrons makes it effective in stabilizing free radicals, contributing to its UV stabilization properties .
In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of target proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole include:
Tolyltriazole: Similar in structure but with a methyl group on the triazole ring, it is also used as a corrosion inhibitor and UV stabilizer.
Benzimidazole: Another heterocyclic compound with similar applications but different structural features, leading to distinct chemical properties.
The uniqueness of this compound lies in its combined triazole and benzotriazole rings, which confer enhanced stability and reactivity, making it suitable for a broader range of applications .
Properties
IUPAC Name |
1-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-16-11-13-17(14-12-16)22-25-24-21(28(22)18-7-3-2-4-8-18)15-27-20-10-6-5-9-19(20)23-26-27/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKJCRVTKSVBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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